7-Nitroindazole
Overview
Description
7-Nitroindazole is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position . It acts as a selective inhibitor for neuronal nitric oxide synthase, an enzyme that converts arginine to citrulline and nitric oxide in neuronal tissue . This compound has garnered attention for its potential neuroprotective properties and its role in various biochemical processes.
Mechanism of Action
Target of Action
7-Nitroindazole (7-NI) is a small molecule that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS) . The primary targets of 7-NI are nitric oxide synthase enzymes, specifically the endothelial, inducible, and brain forms . These enzymes play a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including neurotransmission .
Mode of Action
7-NI interacts with its targets by inhibiting the activity of nNOS, which normally converts arginine to citrulline and nitric oxide (NO) in neuronal tissues . By inhibiting nNOS, 7-NI reduces the production of NO, thereby indirectly inhibiting the signaling processes that rely on NO .
Biochemical Pathways
The primary biochemical pathway affected by 7-NI is the nitric oxide synthase pathway, which produces NO from arginine . By inhibiting nNOS, 7-NI disrupts this pathway, leading to a decrease in NO production . The downstream effects of this disruption can vary, but they generally involve changes in cell signaling processes that rely on NO .
Pharmacokinetics
Studies in rats have shown that multiple intraperitoneal injections of 7-ni can result in a predictable, sustained decrease in no production in the hippocampus .
Result of Action
The inhibition of nNOS by 7-NI leads to a decrease in NO production, which can have various molecular and cellular effects. For example, 7-NI is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .
Biochemical Analysis
Biochemical Properties
7-Nitroindazole interacts with neuronal nitric oxide synthase, inhibiting its function . This enzyme is responsible for the conversion of arginine to citrulline and nitric oxide in neuronal tissues . By inhibiting this enzyme, this compound indirectly inhibits cell signaling processes that rely on the diffusion of nitric oxide through the plasma membrane into neighboring cells .
Cellular Effects
This compound has been shown to have various effects on cells. It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . These effects are related to the inhibition of type 1 nitric oxide synthase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with neuronal nitric oxide synthase. As a selective inhibitor, it prevents this enzyme from converting arginine to citrulline and nitric oxide . This results in a decrease in nitric oxide levels, which can affect various cellular processes, including cell signaling .
Temporal Effects in Laboratory Settings
In a study involving rats, this compound was shown to temporarily inhibit neuronal nitric oxide synthase at either the pre-exposure stage or conditioning stage in a two-process paradigm . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study involving rats, a dose-dependent inhibition of erection was observed with this compound treatment . In another study, this compound was shown to reduce L-DOPA-induced dyskinesias in a non-human primate model of Parkinson’s disease .
Metabolic Pathways
It is known to inhibit neuronal nitric oxide synthase, which plays a role in the conversion of arginine to citrulline and nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Nitroindazole involves the nitration of indazole. This process typically uses a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 7 position of the indazole ring . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroindazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 7-Aminoindazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
7-Nitroindazole has a wide range of applications in scientific research:
Neuroprotection: It is investigated for its potential to protect against nerve damage caused by excitotoxicity or neurodegenerative diseases.
Biochemical Studies: Used as a tool to study the role of nitric oxide in cellular signaling and oxidative stress.
Medical Research: Explored for its potential therapeutic effects in conditions such as traumatic brain injury and neurodegenerative diseases.
Comparison with Similar Compounds
3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of the enzyme.
Uniqueness: 7-Nitroindazole is unique in its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool for studying the role of nitric oxide in the nervous system. Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
7-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAUHUKTBHUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Record name | 7-nitroindazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/7-nitroindazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183638 | |
Record name | 7-Nitroindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2942-42-9 | |
Record name | 7-Nitroindazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitroindazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2942-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Nitroindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-NITROINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0N37CMVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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